molecular formula C23H22N4O2S2 B11602479 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11602479
M. Wt: 450.6 g/mol
InChI Key: TXCSNGPXJZILPJ-AQTBWJFISA-N
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Description

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-4-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups. Similar compounds include:

    Thiazolidinones: Known for their biological activity and use in medicinal chemistry.

    Pyrido[1,2-a]pyrimidines: Studied for their potential as therapeutic agents. The uniqueness of this compound lies in its ability to combine the properties of these different classes of compounds, making it a versatile and valuable molecule for research and development.

Biological Activity

The compound 3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiazolidine ring and a pyrido[1,2-a]pyrimidine core, suggest diverse biological activities.

Structural Characteristics

This compound has a molecular formula of C24H28N4O2SC_{24}H_{28}N_{4}O_{2}S and a molecular weight of approximately 448.6 g/mol. The structural complexity allows for various interactions with biological targets, making it an interesting subject for pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, particularly:

  • Antimicrobial Activity : The compound has shown promising results against various Gram-positive and Gram-negative bacteria. In comparative studies, it outperformed traditional antibiotics such as ampicillin and streptomycin by significant margins. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 0.0040.004 to 0.030.03 mg/mL against sensitive strains like Enterobacter cloacae .
  • Antifungal Activity : The antifungal properties are also notable, with MICs between 0.0040.004 and 0.060.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The compound demonstrated excellent efficacy in inhibiting fungal growth .
  • Antioxidant Activity : The thiazolidine moiety contributes to the antioxidant properties of the compound, which have been evaluated using DPPH radical scavenging assays. These studies indicated significant radical scavenging activity .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in bacterial cell wall synthesis and other metabolic pathways.
  • Nucleophilic Substitution : The thiazolidine ring can participate in nucleophilic substitutions, allowing for modifications that could enhance biological activity .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities and interactions at the molecular level, indicating strong potential for targeting specific enzymes or receptors .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Features
3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneC24H28F N4O2SContains fluorobenzyl group; potential for enhanced bioactivity due to fluorination.
9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneC26H34N4O2SLonger alkyl chain may improve lipophilicity and membrane permeability.

These comparisons highlight how slight modifications can lead to variations in biological activities.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

  • Antibacterial Efficacy Study : A study conducted on the antibacterial properties showed that the compound significantly inhibited bacterial growth compared to controls, suggesting its potential as a therapeutic agent against resistant strains .
  • Antifungal Screening : Another study evaluated its antifungal properties against clinical isolates and found it effective in treating infections caused by common fungal pathogens .

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-3-[(4-methylphenyl)methyl]-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22N4O2S2/c1-3-11-24-20-17(21(28)26-12-5-4-6-19(26)25-20)13-18-22(29)27(23(30)31-18)14-16-9-7-15(2)8-10-16/h4-10,12-13,24H,3,11,14H2,1-2H3/b18-13-

InChI Key

TXCSNGPXJZILPJ-AQTBWJFISA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)C

Origin of Product

United States

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